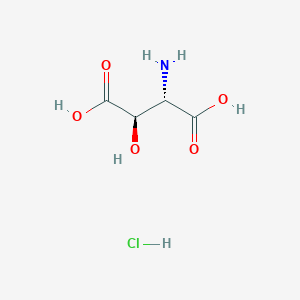
2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide, also known as DCDMS, is a chemical compound that has been widely used in scientific research applications. This compound is a sulfonamide derivative and is commonly used as a reagent for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide is not fully understood. However, it is believed that the compound reacts with amino groups in proteins and peptides to form sulfonamide derivatives. This reaction can be used to modify the properties of proteins and peptides, such as their solubility and stability.
Biochemical and Physiological Effects:
2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide has been shown to have an inhibitory effect on the activity of some enzymes, such as carbonic anhydrase and cholinesterase. It has also been shown to have an effect on the immune system, specifically on the production of cytokines. However, the physiological effects of 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide in lab experiments is its high reactivity with amino groups in proteins and peptides. This reactivity allows for the modification of the properties of these molecules, which can be useful in various research applications. However, one of the limitations of using 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide is its potential toxicity. The compound can be harmful if ingested or inhaled, and precautions should be taken when handling it.
Zukünftige Richtungen
There are several future directions for the use of 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide in scientific research. One potential direction is the development of new methods for the synthesis of organic compounds using 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide as a reagent. Another direction is the investigation of the physiological effects of 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide, particularly its effect on the immune system. Additionally, the use of 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide as a derivatizing agent for the analysis of other molecules, such as carbohydrates and lipids, could also be explored.
Conclusion:
In conclusion, 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide is a useful compound in scientific research applications. Its high reactivity with amino groups in proteins and peptides allows for the modification of these molecules, which can be useful in various research applications. However, precautions should be taken when handling the compound due to its potential toxicity. There are several future directions for the use of 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide in scientific research, including the development of new methods for the synthesis of organic compounds and investigation of its physiological effects.
Synthesemethoden
2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide can be synthesized by reacting 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride with ammonia. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide has been widely used in scientific research applications. It is commonly used as a reagent for the synthesis of various organic compounds such as sulfonamides, amides, and ureas. 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide is also used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry (GC-MS).
Eigenschaften
IUPAC Name |
2,5-dichloro-3,6-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-4-3-6(9)5(2)8(7(4)10)14(11,12)13/h3H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCILCWXJRGQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)S(=O)(=O)N)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2642859.png)

![(1H-benzo[d]imidazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2642861.png)
![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2642863.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2642864.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate](/img/structure/B2642865.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2642867.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2642868.png)





